2-(4-Ethylbenzoyl)benzoic acid 2-(4-Ethylbenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1151-14-0
VCID: VC20968078
InChI: InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
SMILES: CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

2-(4-Ethylbenzoyl)benzoic acid

CAS No.: 1151-14-0

Cat. No.: VC20968078

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylbenzoyl)benzoic acid - 1151-14-0

Specification

CAS No. 1151-14-0
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 2-(4-ethylbenzoyl)benzoic acid
Standard InChI InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
Standard InChI Key JZFDKGFWNSQAHU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Introduction

Physical and Chemical Properties

Structural and Molecular Characteristics

2-(4-Ethylbenzoyl)benzoic acid has a molecular weight of 254.28 g/mol and consists of two benzene rings connected by a carbonyl group, with one ring bearing a carboxylic acid group and the other having an ethyl substituent . The compound's IUPAC name is 2-(4-ethylbenzoyl)benzoic acid, and it is also known by synonyms such as 4'-ethyl benzophenone-2-carboxylic acid and o-(p-ethylbenzoyl)benzoic acid . The molecular formula is C₁₆H₁₄O₃, representing its composition of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structural arrangement of atoms contributes to its specific chemical reactivity and physical properties, which determine its behavior in various chemical reactions and applications.

Physical Properties

Table 1 summarizes the key physical properties of 2-(4-ethylbenzoyl)benzoic acid:

PropertyValue
Molecular Weight254.28100 g/mol
Density1.194 g/cm³
Boiling Point459.6°C at 760 mmHg
Flash Point245.9°C
Exact Mass254.09400
LogP3.17820
Vapour Pressure3.06E-09 mmHg at 25°C
Index of Refraction1.596
PSA54.37000
The compound has a relatively high boiling point of 459.6°C at 760 mmHg, indicating strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group . Its density of 1.194 g/cm³ is typical for aromatic organic compounds with oxygen-containing functional groups . The LogP value of 3.17820 suggests moderate lipophilicity, which influences its solubility characteristics in various solvents . The flash point of 245.9°C indicates that the compound has relatively low flammability, making it safer to handle in laboratory and industrial settings compared to many other organic compounds .

Chemical Properties

2-(4-Ethylbenzoyl)benzoic acid contains both a carboxylic acid group and a ketone functional group, giving it distinctive chemical reactivity . The presence of these functional groups allows it to undergo various reactions including esterification, reduction, and intramolecular dehydration . The carboxylic acid group can participate in typical acid-base reactions, while the ketone group can undergo nucleophilic addition reactions. Perhaps most notably, the compound can undergo intramolecular dehydration to form 2-ethylanthraquinone, a reaction of significant industrial importance . This reaction takes advantage of the spatial arrangement of the functional groups within the molecule, allowing for the formation of a new ring system through the elimination of water.

Synthesis Methods

Friedel-Crafts Acylation

The most common method for synthesizing 2-(4-ethylbenzoyl)benzoic acid involves a Friedel-Crafts acylation reaction between ethylbenzene and phthalic anhydride using aluminum trichloride as a catalyst . This reaction proceeds through electrophilic aromatic substitution, where the acylium ion from phthalic anhydride attacks the aromatic ring of ethylbenzene. A specific example of this synthesis method involves the following procedure: In a 1000ml glass reactor, 500g of ethylbenzene and 75g of nitrobenzene are added, followed by 150g of phthalic anhydride . The mixture is cooled to 15°C, and 270g of aluminum trichloride is slowly added over approximately 1.5 hours, during which the temperature rises gradually to 19°C . After the reaction is complete, the mixture undergoes further processing to obtain the purified 2-(4-ethylbenzoyl)benzoic acid.
This classical approach, while effective, presents several environmental and processing challenges. The use of aluminum trichloride generates significant amounts of waste with high chemical oxygen demand, which increases production costs and creates difficulties in wastewater treatment . Additionally, the recovery of solvents from the reaction mixture can be problematic, further contributing to the environmental impact and cost of the process . These challenges have motivated researchers to explore alternative synthesis methods that are more environmentally friendly and economically viable.

Alternative Catalysts and Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly synthesis methods using alternative catalysts to replace aluminum trichloride, which generates significant waste and presents disposal challenges . One promising approach uses supported ionic liquids as catalysts for the acylation reaction . Studies have shown that supported ionic liquids exhibit high activity for the acylation reaction, although selectivity to 2-(4-ethylbenzoyl)benzoic acid has been reported to be relatively low in some cases .
Another approach involves the use of modified silica-supported catalysts, which can provide a more environmentally benign alternative to traditional homogeneous Lewis acid catalysts . These supported catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. The development of these alternative catalytic systems aligns with green chemistry principles, aiming to reduce the environmental impact of chemical synthesis processes while maintaining or improving efficiency and selectivity.

Solubility Characteristics

Solubility Applications in Processing

Understanding the solubility behavior of 2-(4-ethylbenzoyl)benzoic acid in different solvents is crucial for developing effective separation and purification methods in industrial processes . The selection of appropriate solvents for crystallization, extraction, or other separation techniques can significantly impact the yield and purity of the final product. The temperature dependence of solubility also provides useful information for designing temperature-controlled crystallization processes, which are commonly used for the purification of organic compounds. This knowledge helps optimize process conditions, minimize solvent usage, and reduce energy consumption in industrial applications involving 2-(4-ethylbenzoyl)benzoic acid.

Applications and Reactions

Dehydration to 2-Ethylanthraquinone

The most significant application of 2-(4-ethylbenzoyl)benzoic acid is its conversion to 2-ethylanthraquinone (2-EAQ) through an intramolecular dehydration reaction . This transformation is industrially important because 2-EAQ is a key component in the anthraquinone process for hydrogen peroxide production, which is widely used in the chemical industry . The dehydration reaction involves activation of the carbonyl group, intramolecular nucleophilic attack, elimination of water, and formation of the anthraquinone ring system.
Traditionally, this dehydration reaction has been catalyzed by concentrated sulfuric acid or oleum, which presents environmental and handling challenges . These strong acid catalysts, while effective, are corrosive, difficult to handle, and generate significant amounts of waste that requires special treatment. The environmental and safety concerns associated with these traditional catalysts have driven research into alternative, more environmentally friendly catalytic systems for this important transformation.

Catalytic Processes Using Modified Zeolites

Extensive research has been conducted on the use of modified zeolites as catalysts for the dehydration of 2-(4-ethylbenzoyl)benzoic acid to 2-ethylanthraquinone . Beta (β) zeolites, particularly those modified with organic acids or undergone dealumination treatments, have shown excellent catalytic performance for this reaction . These zeolite catalysts offer several advantages over traditional acid catalysts, including reduced waste generation, potential for reuse, and less corrosive nature, making them more environmentally friendly alternatives.

Organic Acid-Modified Zeolites

Studies have shown that Hβ zeolites modified with various organic acids, including citric acid, tartaric acid, malic acid, and propanedioic acid, exhibit high catalytic activity and selectivity for the dehydration reaction . The conversion of 2-(4-ethylbenzoyl)benzoic acid and the selectivity for 2-ethylanthraquinone can both reach up to 95.0% using these modified catalysts . These modified zeolites maintain the BEA topological structure but experience changes in their relative crystallinity, acid group content, and dealumination, which contributes to their enhanced catalytic performance .
Research has indicated that the catalytic performance of these modified zeolites depends critically on the appropriate balance of acid site concentration and strength . Both excess and deficiency in the concentration and strength of acid sites can lead to undesired side reactions or reduced catalyst activity . This highlights the importance of careful catalyst design and optimization to achieve the desired catalytic performance in the dehydration reaction.

Acid Treatment and Dealumination

Another approach to enhancing zeolite catalytic performance involves treatment with mineral acids such as oxalic acid or nitric acid . Research has demonstrated that commercial β zeolite modified with dilute oxalic acid solutions maintains its BEA topology and microporous textural properties while undergoing dealumination that leads to significant changes in acid properties . These changes include alterations in the amount of acid sites, the ratio of strong to weak acid sites, and the ratio of Brönsted to Lewis acid sites, which collectively enhance the catalytic performance in the dehydration reaction .
Notably, nano-sized H-Beta zeolite treated with mild nitric acid has shown outstanding catalytic activity, selectivity, and reusability compared to commercial oleum catalysts . This treatment cleans out extra-framework aluminum deposits and selectively extracts aluminum species on the outer surface of Beta zeolites, strengthening the acidity of the Brönsted acid sites inside the H-Beta micropores and increasing the probability of intramolecular dehydration . Additionally, the mild acid treatment improves the network of intercrystalline mesopores, reducing diffusion constraints and further enhancing catalytic performance .

Recent Research Developments

Advancements in Green Catalysis

Recent research has increasingly focused on developing environmentally friendly catalytic processes for reactions involving 2-(4-ethylbenzoyl)benzoic acid . This trend aligns with broader movements in the chemical industry toward greener and more sustainable processes. Traditional catalysts like aluminum trichloride and concentrated sulfuric acid present significant environmental challenges due to their corrosive nature, waste generation, and difficulty in handling and disposal .
The development of supported ionic liquids and modified zeolites represents significant progress toward more sustainable chemistry . These catalysts offer advantages including reduced waste generation, potential for catalyst reuse, and decreased environmental impact compared to traditional methods . The dual adjustment of acidity and porosity in dealuminated H-Beta zeolite catalysts has shown particular promise for the green synthesis of 2-ethylanthraquinone from 2-(4-ethylbenzoyl)benzoic acid . These advancements contribute to the development of more sustainable industrial processes, aligning with the principles of green chemistry and addressing growing environmental concerns in chemical manufacturing.

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